

# Olgotrelvir: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**Olgotrelvir** (formerly STI-1558) is an orally bioavailable antiviral agent demonstrating a novel dual mechanism of action against SARS-CoV-2. This guide provides a comprehensive comparison of its in vitro and in vivo efficacy, supported by available experimental data, to inform researchers and drug development professionals.

# At a Glance: Olgotrelvir's Efficacy

**Olgotrelvir** is a prodrug that is converted to its active form, AC1115, in the body. AC1115 targets both the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme essential for viral replication, and human cathepsin L, a host protease involved in viral entry into cells.[1][2][3] This dual-inhibition strategy offers the potential for enhanced antiviral activity and a higher barrier to resistance.

# **Quantitative Efficacy Data**

The following tables summarize the key quantitative data on the in vitro and in vivo efficacy of **Olgotrelvir** and its active form, AC1115.

### In Vitro Efficacy of AC1115



| Target               | SARS-CoV-2<br>Variant                   | Assay                                                                                | IC50/EC50               | Reference |
|----------------------|-----------------------------------------|--------------------------------------------------------------------------------------|-------------------------|-----------|
| SARS-CoV-2<br>Mpro   | WA-1                                    | Enzymatic<br>Inhibition                                                              | IC50: 2.7 nM            | [1]       |
| SARS-CoV-2<br>Mpro   | Omicron                                 | Enzymatic<br>Inhibition                                                              | IC50: 14.3 nM           | [1]       |
| Human<br>Cathepsin L | -                                       | Enzymatic<br>Inhibition                                                              | IC50: 27.4 pM           | [1]       |
| SARS-CoV-2           | WA-1                                    | Antiviral Assay<br>(Vero E6 cells)                                                   | EC50: 1.0 μM            | [1]       |
| SARS-CoV-2           | Alpha, Beta,<br>Delta, Gamma,<br>Lambda | Antiviral Assay<br>(Vero E6 cells)                                                   | EC50: 0.28 -<br>4.26 μM | [4]       |
| SARS-CoV-2           | Omicron BA.5                            | Antiviral Assay<br>(Vero E6 cells)                                                   | EC50: 0.8 μM            | [1]       |
| SARS-CoV-2           | Omicron BA.5                            | Antiviral Assay<br>(differentiated<br>normal human<br>bronchial<br>epithelial cells) | EC50: <41 nM            | [1]       |

# In Vivo Efficacy of Olgotrelvir in K18-hACE2 Transgenic Mice



| Dosage                                  | Treatment<br>Schedule                                    | Key Findings                                                                                                        | Reference |
|-----------------------------------------|----------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------|-----------|
| 500 mg/kg and 1000<br>mg/kg (oral, BID) | Prophylactic<br>(immediately after<br>viral inoculation) | Significantly reduced lung virus load, prevented body weight loss, and reduced cytokine release and lung pathology. | [1]       |
| 1000 mg/kg (oral,<br>BID)               | Therapeutic (12 hours post-infection)                    | Resulted in a significant reduction of viral RNA shedding and prevention of body weight loss.                       | [4]       |
| 400 mg/kg (oral, BID)                   | Prophylactic                                             | Blocked the release of pro-inflammatory cytokines (IL-6, TNF-α, GM-CSF).                                            | [5]       |

# **Experimental Protocols**

Detailed, step-by-step protocols for the following key experiments are outlined below based on publicly available information and general laboratory procedures.

# **SARS-CoV-2 Main Protease (Mpro) Inhibition Assay**

A fluorescence resonance energy transfer (FRET) assay is a common method to determine the inhibitory activity of compounds against SARS-CoV-2 Mpro.

- Reagents and Materials: Recombinant SARS-CoV-2 Mpro, a fluorogenic substrate peptide
  with a FRET pair (e.g., Edans/Dabcyl), assay buffer (e.g., Tris-HCl, NaCl, EDTA, DTT), test
  compound (AC1115), and a positive control inhibitor (e.g., nirmatrelvir).
- Procedure:



- 1. The test compound is serially diluted in the assay buffer.
- 2. Recombinant Mpro enzyme is pre-incubated with the diluted compound or control in a microplate.
- 3. The FRET substrate is added to initiate the enzymatic reaction.
- 4. The fluorescence intensity is measured over time using a microplate reader at the appropriate excitation and emission wavelengths.
- 5. The rate of substrate cleavage is calculated from the increase in fluorescence.
- Data Analysis: The half-maximal inhibitory concentration (IC50) is determined by plotting the
  enzyme inhibition percentage against the logarithm of the compound concentration and
  fitting the data to a dose-response curve.

## In Vitro Antiviral Activity Assay in Vero E6 Cells

This assay evaluates the ability of a compound to inhibit SARS-CoV-2 replication in a cell-based model.

- Cell Culture: Vero E6 cells, which are susceptible to SARS-CoV-2 infection, are cultured in a suitable medium (e.g., DMEM with fetal bovine serum and antibiotics) and seeded in 96-well plates.
- Virus Infection:
  - 1. Cells are infected with a known titer of a SARS-CoV-2 variant.
  - 2. Simultaneously, the cells are treated with serial dilutions of the test compound (**Olgotrelvir**/AC1115) or a placebo.
- Incubation: The plates are incubated for a defined period (e.g., 2-3 days) to allow for viral replication.
- Quantification of Viral Replication: The extent of viral replication is measured using one of several methods:



- Cytopathic Effect (CPE) Assay: The percentage of cells showing virus-induced damage is visually assessed.
- Plaque Reduction Assay: The number of viral plaques (zones of cell death) is counted.
- Quantitative RT-PCR (qRT-PCR): The amount of viral RNA in the cell culture supernatant is quantified.
- Data Analysis: The half-maximal effective concentration (EC50), the concentration at which 50% of viral replication is inhibited, is calculated.

## In Vivo Efficacy in K18-hACE2 Transgenic Mouse Model

This animal model is used to assess the in vivo efficacy of antiviral candidates.

- Animal Model: K18-hACE2 transgenic mice, which express the human ACE2 receptor and are susceptible to SARS-CoV-2 infection, are used.
- Infection: Mice are intranasally inoculated with a specific strain of SARS-CoV-2.
- Treatment:
  - Prophylactic model: Treatment with Olgotrelvir or a vehicle control is initiated shortly before or at the time of infection.
  - Therapeutic model: Treatment begins at a specified time point after infection.
- Monitoring: The mice are monitored daily for clinical signs of disease, including body weight loss and mortality.
- Endpoint Analysis: At specific time points post-infection, tissues (e.g., lungs) are harvested to measure:
  - Viral load: Quantified by plaque assay or qRT-PCR.
  - Histopathology: To assess lung damage.
  - Cytokine levels: To measure the inflammatory response.



Data Analysis: The efficacy of the treatment is determined by comparing the outcomes in the
 Olgotrelvir-treated group to the vehicle-treated control group.

# **Mechanism of Action and Experimental Workflow**

The following diagrams illustrate the dual-inhibition mechanism of **Olgotrelvir** and a general workflow for its efficacy evaluation.



Click to download full resolution via product page

Caption: Dual-inhibition mechanism of Olgotrelvir's active form, AC1115.





Click to download full resolution via product page

Caption: General workflow for evaluating the efficacy of Olgotrelvir.

# **Comparative Performance**

A key advantage of **Olgotrelvir** is its potent activity against nirmatrelvir-resistant Mpro mutants. [1] Nirmatrelvir is the active component of Paxlovid, a leading oral antiviral for COVID-19. The emergence of resistance to existing therapies is a significant concern, and **Olgotrelvir**'s efficacy against such variants suggests it could be a valuable alternative. Furthermore, **Olgotrelvir** is designed as a standalone treatment and does not require co-administration with ritonavir, a CYP3A4 inhibitor used to boost nirmatrelvir levels.[1] This could reduce the potential for drug-drug interactions, a known limitation of Paxlovid.

However, direct head-to-head experimental data comparing the in vitro and in vivo efficacy of **Olgotrelvir** with other authorized antivirals like Paxlovid and remdesivir under the same



experimental conditions is limited in the public domain. Such studies would be crucial for a definitive comparative assessment.

### Conclusion

**Olgotrelvir** demonstrates promising in vitro and in vivo efficacy against SARS-CoV-2, including variants of concern. Its dual mechanism of action, targeting both viral replication and entry, and its activity against nirmatrelvir-resistant mutants, position it as a next-generation oral antiviral candidate. Further publication of detailed experimental protocols and direct comparative studies will be essential for a complete understanding of its therapeutic potential relative to other available treatments.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Olgotrelvir, a dual inhibitor of SARS-CoV-2 Mpro and cathepsin L, as a standalone antiviral oral intervention candidate for COVID-19 PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Olgotrelvir, a dual inhibitor of SARS-CoV-2 Mpro and cathepsin L, as a standalone antiviral oral intervention candidate for COVID-19. | BioGRID [thebiogrid.org]
- 3. Olgotrelvir Wikipedia [en.wikipedia.org]
- 4. aceatherapeutics.com [aceatherapeutics.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Olgotrelvir: A Comparative Analysis of In Vitro and In Vivo Efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15136762#comparing-in-vitro-and-in-vivo-efficacy-of-olgotrelvir]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com